N-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboximidamide
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Overview
Description
N-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboximidamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with hydroxylamine and methylating agents. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The triazole ring allows for substitution reactions at different positions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a range of alkylated or arylated triazole compounds .
Scientific Research Applications
N-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboximidamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole derivative with similar structural features but different chemical properties.
1H-1,2,4-Triazole: Shares the triazole ring but differs in substitution patterns and reactivity.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound used as a precursor in various syntheses.
Uniqueness
N-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H7N5O |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
N'-hydroxy-1-methyl-1,2,4-triazole-3-carboximidamide |
InChI |
InChI=1S/C4H7N5O/c1-9-2-6-4(7-9)3(5)8-10/h2,10H,1H3,(H2,5,8) |
InChI Key |
NWZDIEWVXZMFGV-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=NC(=N1)/C(=N/O)/N |
Canonical SMILES |
CN1C=NC(=N1)C(=NO)N |
Origin of Product |
United States |
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